![molecular formula C11H16N2O2 B13309049 1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13309049.png)
1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol This compound features a pyrazole ring substituted with a methyl group and an oxan-3-yl group, along with an ethanone moiety
Métodos De Preparación
The synthesis of 1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(oxan-3-yl)-1H-pyrazole with ethanoyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-methyl-3-(oxan-3-yl)-1H-pyrazole and ethanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The starting materials are mixed in an appropriate solvent, such as dichloromethane, and stirred at room temperature for several hours. The product is then isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.
Aplicaciones Científicas De Investigación
1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one can be compared with similar compounds such as:
1-Methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-one: Similar structure but with different substitution patterns on the pyrazole ring.
1-Methyl-2-trichloroacetylimidazole: Contains an imidazole ring instead of a pyrazole ring and different functional groups.
1-Methyl-3-acetylindole: Features an indole ring instead of a pyrazole ring and different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an oxan-3-yl group and an ethanone moiety, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
1-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)11-6-10(12-13(11)2)9-4-3-5-15-7-9/h6,9H,3-5,7H2,1-2H3 |
Clave InChI |
WJJRHXRQOSFYKH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NN1C)C2CCCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)
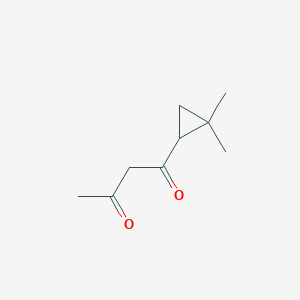
![5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)
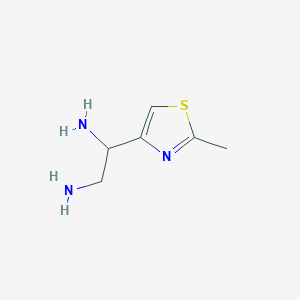
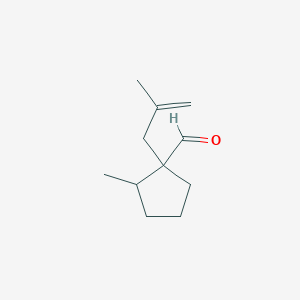
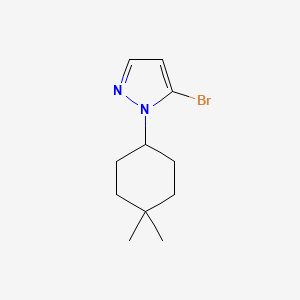
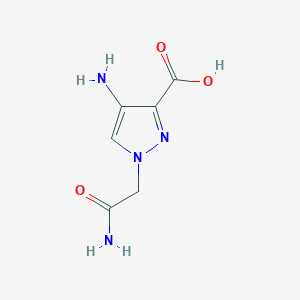
![3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13309006.png)
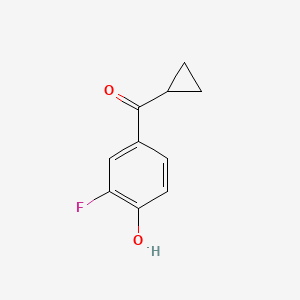
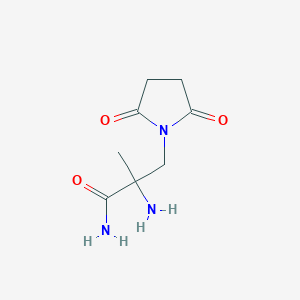
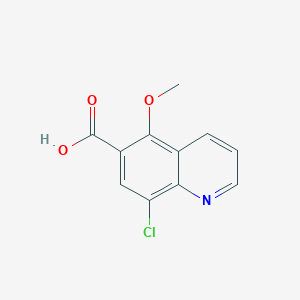

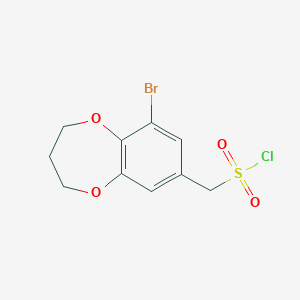
![3-[(Dicyclopropylmethyl)amino]propan-1-ol](/img/structure/B13309022.png)
